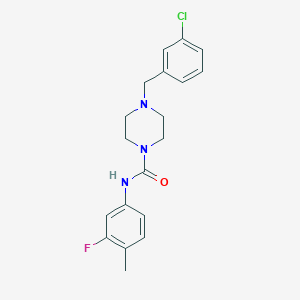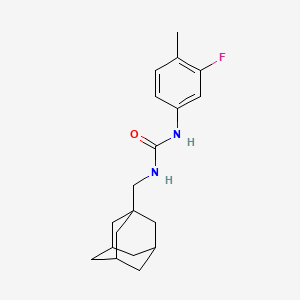
N-(3-fluoro-4-methylphenyl)-N'-(4-pyridinylmethyl)urea
Vue d'ensemble
Description
N-(3-fluoro-4-methylphenyl)-N'-(4-pyridinylmethyl)urea, also known as FM-PUMA, is a chemical compound that has gained significant attention in recent years due to its potential as a therapeutic agent. FM-PUMA is a small molecule inhibitor of PUMA (p53 upregulated modulator of apoptosis), a protein that plays a key role in regulating programmed cell death.
Mécanisme D'action
N-(3-fluoro-4-methylphenyl)-N'-(4-pyridinylmethyl)urea binds to PUMA and inhibits its ability to induce apoptosis in cancer cells. This leads to the promotion of tumor growth. However, N-(3-fluoro-4-methylphenyl)-N'-(4-pyridinylmethyl)urea also sensitizes cancer cells to chemotherapy and radiation therapy by preventing the activation of PUMA. This mechanism of action makes N-(3-fluoro-4-methylphenyl)-N'-(4-pyridinylmethyl)urea a promising candidate for combination therapy with other cancer treatments.
Biochemical and Physiological Effects:
N-(3-fluoro-4-methylphenyl)-N'-(4-pyridinylmethyl)urea has been shown to have significant effects on cancer cell proliferation and survival. In vitro studies have demonstrated that N-(3-fluoro-4-methylphenyl)-N'-(4-pyridinylmethyl)urea inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In vivo studies have also shown that N-(3-fluoro-4-methylphenyl)-N'-(4-pyridinylmethyl)urea can reduce tumor growth in mice. However, N-(3-fluoro-4-methylphenyl)-N'-(4-pyridinylmethyl)urea has not yet been tested in humans, and its effects on human physiology are not well understood.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-fluoro-4-methylphenyl)-N'-(4-pyridinylmethyl)urea has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been shown to have significant effects on cancer cell proliferation and survival, making it a promising candidate for cancer research. However, N-(3-fluoro-4-methylphenyl)-N'-(4-pyridinylmethyl)urea has limitations as well. Its mechanism of action is not well understood, and its effects on human physiology are not well characterized. Additionally, the synthesis of N-(3-fluoro-4-methylphenyl)-N'-(4-pyridinylmethyl)urea is a complex process that requires expertise in organic chemistry.
Orientations Futures
There are several future directions for research on N-(3-fluoro-4-methylphenyl)-N'-(4-pyridinylmethyl)urea. One area of interest is the development of combination therapies that include N-(3-fluoro-4-methylphenyl)-N'-(4-pyridinylmethyl)urea. N-(3-fluoro-4-methylphenyl)-N'-(4-pyridinylmethyl)urea has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy. Another area of interest is the development of more potent and selective PUMA inhibitors. N-(3-fluoro-4-methylphenyl)-N'-(4-pyridinylmethyl)urea inhibits PUMA, but it also inhibits other proteins in the same family. Developing more selective PUMA inhibitors could lead to more effective cancer treatments. Finally, more research is needed to understand the biochemical and physiological effects of N-(3-fluoro-4-methylphenyl)-N'-(4-pyridinylmethyl)urea. Understanding how N-(3-fluoro-4-methylphenyl)-N'-(4-pyridinylmethyl)urea affects human physiology will be critical for its development as a therapeutic agent.
Applications De Recherche Scientifique
N-(3-fluoro-4-methylphenyl)-N'-(4-pyridinylmethyl)urea has been studied extensively for its potential as a therapeutic agent in cancer treatment. PUMA is known to induce apoptosis, or programmed cell death, in cancer cells. N-(3-fluoro-4-methylphenyl)-N'-(4-pyridinylmethyl)urea inhibits PUMA, thereby preventing apoptosis and promoting tumor growth. However, N-(3-fluoro-4-methylphenyl)-N'-(4-pyridinylmethyl)urea has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Propriétés
IUPAC Name |
1-(3-fluoro-4-methylphenyl)-3-(pyridin-4-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O/c1-10-2-3-12(8-13(10)15)18-14(19)17-9-11-4-6-16-7-5-11/h2-8H,9H2,1H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRRWWAWASUQNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC2=CC=NC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(2-phenylethyl)urea](/img/structure/B4284333.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(1-phenylethyl)urea](/img/structure/B4284339.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea](/img/structure/B4284344.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3,3-diphenylpropyl)urea](/img/structure/B4284355.png)
![N-(2-chlorobenzyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea](/img/structure/B4284360.png)